Ceftibuten hydrate

説明

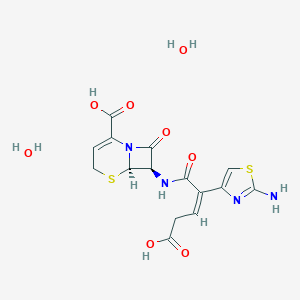

Structure

3D Structure of Parent

特性

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWTVBYDDFPFAF-DKOGRLLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118081-34-8 | |

| Record name | Ceftibuten dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIBUTEN DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ceftibuten Hydrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin (B10832234) antibiotic. The information presented herein is intended to support research, development, and quality control activities by providing detailed methodologies for key analytical experiments and summarizing essential quantitative data.

General Information

Ceftibuten, as a dihydrate, is a broad-spectrum beta-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its stability in the presence of many β-lactamase enzymes makes it a valuable agent in treating various infections.[2]

| Property | Value | Reference |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, dihydrate | [3] |

| CAS Number | 118081-34-8 (dihydrate) | [3] |

| Molecular Formula | C₁₅H₁₄N₄O₆S₂ · 2H₂O | [3] |

| Molecular Weight | 446.5 g/mol | [3] |

| Appearance | White to pale yellowish-white crystalline powder | [2][4] |

Solubility Profile

The solubility of ceftibuten hydrate is a critical parameter for its formulation and in vitro testing. It is sparingly soluble in water and varies with the solvent and pH.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [3] |

| Dimethylformamide (DMF) | ~2 mg/mL | [3] |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~0.1 mg/mL | [3] |

| Water | Practically insoluble | [4] |

| Ethanol (95%) | Practically insoluble | [4] |

| Diethyl Ether | Practically insoluble | [4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid contamination with undissolved solid, filter the sample through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

-

Analysis: Analyze the diluted sample using the validated HPLC-UV method to determine the concentration of ceftibuten.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Thermal Properties

Melting Point

The melting point of this compound is reported as a range, often with decomposition.

| Property | Value | Reference |

| Melting Point | >180°C (with decomposition) | [5] |

Experimental Protocol: Capillary Melting Point Determination

This method is a standard pharmacopeial procedure for determining the melting point of a solid.

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary into a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C/min) for a precise measurement, starting from a temperature approximately 10-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.

Crystallinity and Polymorphism

Ceftibuten can exist in different hydration states, including an anhydrous form and a dihydrate form. The crystalline structure has been elucidated by X-ray diffraction. A study has detailed the crystal structures of both anhydrous and hydrated ceftibuten, revealing that both exist as zwitterions.[1][6]

Experimental Protocol: Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for characterizing the solid-state form of a crystalline substance.

-

Sample Preparation: Gently grind a small amount of this compound powder to ensure a random orientation of crystals.

-

Sample Mounting: Place the powdered sample onto a sample holder.

-

Instrument Setup: Configure the PXRD instrument with appropriate settings for the X-ray source (e.g., Cu Kα radiation), voltage, and current.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specified scan rate.

-

Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (in degrees 2θ) for this compound. These peaks can be compared to reference patterns to confirm the polymorphic form.

Spectroscopic and Chromatographic Properties

UV-Vis Spectroscopy

Ceftibuten exhibits characteristic absorbance maxima in the ultraviolet region.

| Property | λmax (nm) | Solvent | Reference |

| UV Absorbance Maxima | 218, 262 | Not specified | [3] |

| 261-265 | 0.1 M Phosphate Buffer (pH 8.0) | [4] |

Experimental Protocol: UV-Vis Spectrophotometry

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 0.1 M phosphate buffer, pH 8.0) to obtain a stock solution of known concentration.

-

Dilution: Dilute the stock solution to a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2-0.8 AU).

-

Measurement: Record the UV spectrum of the diluted solution over a relevant wavelength range (e.g., 200-400 nm) using the solvent as a blank.

-

Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for the identification, quantification, and purity assessment of this compound.

| Parameter | Condition | Reference |

| Column | YMC ODS-A, C18 (150 mm x 4.6 mm), 5 µm | [7] |

| Mobile Phase | Ammonium (B1175870) Acetate (B1210297) Buffer : Acetonitrile (90:10, v/v) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection Wavelength | 262 nm | [7] |

| Column Temperature | 30 °C | [7] |

| Injection Volume | 20 µL | [7] |

| Run Time | 15 min | [7] |

| Retention Time | ~8.3 min | [7] |

Experimental Protocol: RP-HPLC for Quantification

-

Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., 90:10 v/v ammonium acetate buffer:acetonitrile). Filter and degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Solution Preparation: For bulk drug, dissolve a known amount in the mobile phase. For formulated products, extract the drug and dilute to a suitable concentration.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of ceftibuten in the sample solution from the calibration curve.

Stability

This compound's stability is influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand its degradation pathways.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

-

Acid Hydrolysis: Expose a solution of this compound to an acidic condition (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Expose a solution of this compound to a basic condition (e.g., 0.1 M NaOH) at room or elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 80 °C).

-

Photodegradation: Expose the solid drug or a solution to UV and visible light in a photostability chamber.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Mechanism of Action

Ceftibuten exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[8] This action is mediated through its binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][5] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[2]

Visualizations

Caption: Mechanism of action of Ceftibuten.

Caption: General workflow for HPLC analysis.

References

- 1. Crystal structures of anhydrous and hydrated ceftibuten - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Ceftibuten dihydrate | 118081-34-8 [amp.chemicalbook.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. Ceftibuten | C15H14N4O6S2 | CID 5282242 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Ceftibuten Hydrate on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftibuten (B193870) hydrate (B1144303) is a third-generation oral cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a detailed examination of the molecular mechanism of action of ceftibuten, with a focus on its interaction with penicillin-binding proteins (PBPs). This document includes a summary of its in vitro activity against key respiratory pathogens, a detailed experimental protocol for determining PBP binding affinity, and visualizations of the relevant molecular pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital structure that maintains cellular integrity and shape, making it an excellent target for antimicrobial agents. Cephalosporins, a class of β-lactam antibiotics, are widely used to treat bacterial infections. Ceftibuten is a third-generation cephalosporin characterized by its broad spectrum of activity against many Gram-negative bacteria and its stability in the presence of many β-lactamase enzymes.[1] Understanding the precise mechanism by which ceftibuten disrupts bacterial cell wall synthesis is crucial for optimizing its clinical use and for the development of new antimicrobial agents.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of ceftibuten, like other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall.[2] Peptidoglycan is a polymer consisting of sugars and amino acids that forms a mesh-like layer outside the plasma membrane of most bacteria. This layer is essential for maintaining the structural integrity of the cell.

Ceftibuten's bactericidal action is achieved by covalently binding to and inactivating penicillin-binding proteins (PBPs).[1] PBPs are bacterial enzymes that are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the peptidoglycan strands. By inhibiting this process, ceftibuten weakens the cell wall, leading to cell lysis and bacterial death.

Primary Target: Penicillin-Binding Protein 3 (PBP3)

Research has identified Penicillin-Binding Protein 3 (PBP3) as the primary molecular target of ceftibuten.[1][3] PBP3 is a high-molecular-weight PBP that plays a critical role in bacterial cell division, specifically in septum formation. The targeted inhibition of PBP3 by ceftibuten disrupts the formation of the division septum, leading to the elongation of the bacterial cells and eventual lysis.

Quantitative Data: In Vitro Activity of Ceftibuten

The in vitro activity of ceftibuten has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for ceftibuten against common respiratory pathogens.

| Bacterial Species | β-lactamase Status | Number of Isolates | Ceftibuten MIC90 (µg/mL) | Reference |

| Haemophilus influenzae | Not specified | 572 | Not specified | [1] |

| Haemophilus influenzae | β-lactamase positive and negative | Not specified | Not specified | [4] |

| Moraxella catarrhalis | Not specified | Not specified | Not specified | [4] |

| Streptococcus pneumoniae | Not specified | 572 | 16 | [1] |

Experimental Protocols

The following is a detailed protocol for a competitive PBP binding assay, a standard method used to determine the binding affinity (IC50) of a β-lactam antibiotic like ceftibuten for its target PBPs.

Competitive Penicillin-Binding Protein (PBP) Assay

Objective: To determine the 50% inhibitory concentration (IC50) of ceftibuten for specific PBPs.

Principle: This assay measures the ability of an unlabeled β-lactam (ceftibuten) to compete with a labeled β-lactam (e.g., fluorescently tagged penicillin, such as Bocillin-FL) for binding to PBPs in a bacterial membrane preparation. The decrease in the signal from the labeled probe corresponds to the binding of the unlabeled competitor.

Materials:

-

Bacterial strain of interest (e.g., Haemophilus influenzae)

-

Ceftibuten hydrate

-

Bocillin™ FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Bradford protein assay reagent

-

SDS-PAGE equipment and reagents

-

Fluorescence gel scanner

Methodology:

-

Preparation of Bacterial Membranes: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation. c. Wash the cell pellet with PBS. d. Resuspend the pellet in PBS containing lysozyme, DNase I, and a protease inhibitor cocktail. e. Lyse the cells by sonication on ice. f. Centrifuge the lysate at low speed to remove unlysed cells and debris. g. Centrifuge the supernatant at high speed to pellet the cell membranes. h. Wash the membrane pellet with PBS and resuspend in a small volume of PBS. i. Determine the total protein concentration of the membrane preparation using the Bradford assay.

-

Competitive Binding Assay: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with serially diluted concentrations of ceftibuten for 30 minutes at room temperature. Include a control with no ceftibuten. b. Add a fixed concentration of Bocillin-FL to each tube and incubate for an additional 10 minutes at room temperature. c. Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE and Fluorescence Detection: a. Separate the proteins in the samples by SDS-PAGE. b. After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

-

Data Analysis: a. Quantify the fluorescence intensity of each PBP band in each lane. b. For each ceftibuten concentration, calculate the percentage of Bocillin-FL binding relative to the control (no ceftibuten). c. Plot the percentage of binding against the logarithm of the ceftibuten concentration. d. Determine the IC50 value, which is the concentration of ceftibuten that results in a 50% reduction in Bocillin-FL binding to the specific PBP.

Visualizations

Signaling Pathway of Ceftibuten Action

Caption: Mechanism of ceftibuten action on a Gram-negative bacterial cell.

Experimental Workflow for PBP Binding Assay

References

- 1. Ceftibuten: a new orally absorbed cephalosporin. In vitro activity against strains from the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ceftibuten--in-vitro activity against respiratory pathogens, beta-lactamase stability and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of ceftibuten against Haemophilus influenzae and Branhamella catarhallis - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal structure of anhydrous and hydrated ceftibuten

An In-depth Technical Guide on the Crystal Structure of Anhydrous and Hydrated Ceftibuten (B193870)

This technical guide provides a comprehensive analysis of the crystal structures of anhydrous and hydrated ceftibuten, tailored for researchers, scientists, and drug development professionals. The information is compiled from peer-reviewed crystallographic studies.

Introduction

Ceftibuten is a third-generation, orally administered cephalosporin (B10832234) antibiotic known for its broad antimicrobial activity and stability against extended-spectrum β-lactamases.[1][2][3][4] Its systematic name is (6R,7R)-7-{[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][2][3][4] Ceftibuten can exist in various hydration states, which can significantly impact its physicochemical properties, such as stability and dissolution rate.[1][2][3][4][5] Understanding the three-dimensional structures of its anhydrous and hydrated forms is crucial for drug formulation and development.

Both the anhydrous and hydrated forms of ceftibuten crystallize as zwitterions, where a proton is transferred from the carboxylate group adjacent to the β-lactam ring to the nitrogen atom of the thiazole (B1198619) ring.[1][2][3][4]

Crystal Structure Data

The crystal structures of anhydrous ceftibuten (Form I) and hydrated ceftibuten (Form II) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below for direct comparison.

Crystallographic Data and Structure Refinement

| Parameter | Anhydrous Ceftibuten (I) | Hydrated Ceftibuten (II) |

| Chemical Formula | C₁₅H₁₄N₄O₆S₂ | C₁₅H₁₄N₄O₆S₂·2.652H₂O |

| Formula Weight (Mr) | 410.42 | 458.21 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |

| b (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |

| c (Å) | Data not available in search results | Data not available in search results, but noted as similar to (I) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | Data not available in search results | Data not available in search results |

| Z | Data not available in search results | Data not available in search results |

| Temperature (K) | Data not available in search results | Data not available in search results |

| Radiation Type | Data not available in search results | Data not available in search results |

| R-factor (%) | Data not available in search results | Data not available in search results |

Note: Specific unit cell dimensions and refinement statistics were not available in the provided search snippets, but both structures were confirmed to crystallize in the orthorhombic space group P2₁2₁2₁ with similar unit-cell parameters.[1][2]

Molecular Geometry and Conformation

| Feature | Anhydrous Ceftibuten (I) | Hydrated Ceftibuten (II) |

| Asymmetric Unit | One molecule of ceftibuten. | One ceftibuten molecule, one fully occupied water molecule, and two partially occupied water molecules. |

| β-Lactam Ring | Almost planar (r.m.s. deviation of 0.032 Å for C8/C12/C10/N9 atoms). | Slightly buckled (r.m.s. deviation of 0.078 Å for the same atoms). |

| Chiral Centers (C8, C12) | Both have an absolute configuration of R. | Both have an absolute configuration of R. |

| N13—C12—C8—S7 Torsion Angle | 5.0 (10)° | 17.2 (4)° |

| Disorder | The C24—C25—O26—O27 atoms were disordered over two sites (ratio 0.841:0.159). | No disorder mentioned for the ceftibuten molecule. Water molecules O32 and O33 are partially occupied. |

Supramolecular Features and Crystal Packing

Anhydrous Ceftibuten (I)

The crystal structure of anhydrous ceftibuten features a three-dimensional network stabilized by O—H⋯O and N—H⋯O hydrogen bonds that link adjacent molecules.[1][2][3][4] A notable characteristic of this form is the presence of void spaces. These voids form channels that propagate along the[6] direction.[1] The total void volume is approximately 167.3 ų, accounting for 9.2% of the unit-cell volume.[1][2] This space is large enough to accommodate between two and three water molecules, which is a critical factor in the transition to the hydrated form.[1][2][3][4]

Hydrated Ceftibuten (II)

In the hydrated structure, the fundamental packing is similar, but with the inclusion of water molecules that significantly alter the hydrogen-bonding network.[1] The network is more complex, consisting of:

-

O—H⋯O and N—H⋯O bonds between ceftibuten molecules.

-

O—H⋯O and N—H⋯O bonds between ceftibuten and water molecules.

-

O—H⋯O bonds between the water molecules themselves.[1][2][3]

The partially occupied water molecules (O32 and O33) reside within the channel-like void space that is present in the anhydrous structure.[1]

Experimental Protocols

Preparation of Crystalline Forms

-

Anhydrous Ceftibuten (I): The anhydrous material was obtained by exposing the hydrated form to an atmosphere with a relative humidity below 30% at 298 K.[1] A colorless needle-shaped crystal was selected directly from the bulk sample for analysis.[1]

-

Hydrated Ceftibuten (II): The hydrated form was prepared by placing the anhydrous ceftibuten powder in an uncapped vial within a sealed container of pure water.[1] The container was stored at room temperature for four weeks to allow for rehydration and crystal growth.[1]

X-ray Diffraction Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal.[7] In a typical experiment, a crystal is mounted and placed in an intense beam of X-rays.[8] The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.[7][8] By measuring the intensity and angles of these reflections, a three-dimensional electron density map of the molecule can be generated and a structural model can be built and refined.[7][8]

While specific instrumental parameters for the ceftibuten analysis were not detailed in the provided search results, a general workflow for structure determination from powder diffraction data (often used for pharmaceutical solids) is outlined below.

Visualizations

The following diagrams illustrate the relationship between the two forms and the experimental workflow.

Caption: Phase transition between anhydrous and hydrated ceftibuten.

Caption: Workflow for ceftibuten crystal preparation and analysis.

References

- 1. Crystal structures of anhydrous and hydrated ceftibuten - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Crystal structures of anhydrous and hydrated ceftibuten - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN106397454A - Anti-infective drug--ceftibuten crystal form compound and composition thereof - Google Patents [patents.google.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 8. mdpi.com [mdpi.com]

Ceftibuten Dihydrate: A Technical Overview for Researchers

An In-depth Guide to the Physicochemical Properties, Mechanism of Action, Pharmacokinetics, and Analytical Methodologies of a Third-Generation Cephalosporin (B10832234).

This technical guide provides a comprehensive overview of ceftibuten (B193870) dihydrate, a third-generation oral cephalosporin antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core scientific attributes.

Core Physicochemical and Pharmacokinetic Data

Ceftibuten dihydrate is a semi-synthetic, beta-lactam antibiotic effective against a broad spectrum of bacterial pathogens. The following tables summarize its key quantitative properties.

Table 1: Molecular and Physicochemical Properties of Ceftibuten Dihydrate

| Property | Value |

| Molecular Formula | C₁₅H₁₄N₄O₆S₂·2H₂O |

| Molecular Weight | 446.43 g/mol |

| CAS Number | 118081-34-8 |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in water, very slightly soluble in methanol |

Table 2: Key Pharmacokinetic Parameters of Ceftibuten in Healthy Adults (400 mg oral dose)

| Parameter | Description | Value |

| Tmax | Time to maximum plasma concentration | ~2-3 hours |

| Cmax | Maximum plasma concentration | ~15-18 µg/mL |

| t½ | Elimination half-life | ~2-3 hours |

| Vd/F | Apparent volume of distribution | ~0.2 L/kg |

| CL/F | Apparent plasma clearance | ~40-75 mL/min |

| Protein Binding | Extent of binding to plasma proteins | ~65% |

| Excretion | Primary route of elimination | Renal (~60-70% as unchanged drug) |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[1][2][3][]

The process of inhibition can be summarized as follows:

-

Binding to PBPs: Ceftibuten binds to the active site of PBPs.[1][2]

-

Inhibition of Transpeptidation: This binding inactivates the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[1][3]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[3]

Experimental Protocols

This section details standardized methodologies for the analysis and evaluation of ceftibuten dihydrate.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a validated method for the quantitative determination of ceftibuten in bulk and pharmaceutical dosage forms.[5][6][7][8]

-

Instrumentation:

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 40:60 or 35:65 v/v).[5][8] The pH of the buffer may be adjusted (e.g., to pH 3.0).[8]

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.[6]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of ceftibuten standard in the mobile phase.

-

For pharmaceutical dosage forms, accurately weigh and powder the contents. Dissolve a quantity equivalent to a known amount of ceftibuten in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to cover a linear concentration range (e.g., 10-80 µg/mL).[5][8]

-

Prepare sample solutions at a target concentration within the linear range.

-

-

Method Validation (ICH Guidelines):

-

Linearity: Analyze the series of standard solutions and plot a calibration curve of peak area versus concentration.

-

Accuracy: Perform recovery studies by spiking a known quantity of standard into the sample solution at different levels (e.g., 80%, 100%, 120%).[8]

-

Precision: Assess system precision by multiple injections of a single standard solution and method precision by analyzing multiple individual preparations of the sample.

-

Specificity: Evaluate the chromatograms for any interference from excipients at the retention time of ceftibuten.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of ceftibuten. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]

-

Materials:

-

Ceftibuten dihydrate analytical standard.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland turbidity.

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922).[10]

-

-

Procedure:

-

Prepare Ceftibuten Stock Solution: Prepare a stock solution of ceftibuten in a suitable solvent and dilute further in CAMHB.

-

Serial Dilutions: Perform serial two-fold dilutions of ceftibuten in the microtiter plate wells using CAMHB to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in a sterile broth or saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

-

Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of ceftibuten at which there is no visible growth.

-

-

Quality Control:

References

- 1. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 2. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 3. resources.biomol.com [resources.biomol.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chainnetwork.org [chainnetwork.org]

- 13. fda.gov [fda.gov]

understanding the beta-lactamase stability of ceftibuten hydrate

An In-Depth Technical Guide to the Beta-Lactamase Stability of Ceftibuten (B193870) Hydrate (B1144303)

Introduction

Ceftibuten is an orally active, third-generation cephalosporin (B10832234) antibiotic valued for its broad spectrum of activity against a wide range of Gram-negative bacteria.[1] Its clinical efficacy is intrinsically linked to its stability in the presence of beta-lactamases, enzymes produced by bacteria that inactivate beta-lactam antibiotics. This guide provides a detailed examination of the molecular interactions, stability profile, and experimental evaluation of ceftibuten hydrate in the context of beta-lactamase-mediated resistance.

The stability of ceftibuten is largely attributed to the presence of a carboxyethylidene moiety at the 7-position of its acyl side chain.[2] This structural feature provides a steric hindrance that prevents efficient hydrolysis by many, but not all, beta-lactamases. Understanding this stability profile is critical for drug development professionals and researchers in predicting its clinical utility against specific bacterial pathogens.

Ceftibuten's primary mechanism of action is the inhibition of bacterial cell wall synthesis through high-affinity binding to essential penicillin-binding proteins (PBPs), particularly PBP 3.[3] This leads to cell lysis and bactericidal activity. However, the presence of potent beta-lactamases can prevent the drug from reaching its target, rendering it ineffective.

Interaction with Beta-Lactamases: A Dual Pathway

Once administered, ceftibuten faces two competing pathways at the site of infection: binding to its PBP targets to exert its bactericidal effect or interception and hydrolysis by bacterial beta-lactamases. The clinical outcome is determined by the efficiency of these competing reactions.

Stability Profile Against Beta-Lactamase Classes

Ceftibuten exhibits a variable stability profile that is dependent on the specific class of the beta-lactamase enzyme. It is generally stable against common plasmid-mediated beta-lactamases but shows vulnerability to certain chromosomally-mediated enzymes.[4][5]

Data Presentation

The following tables summarize the stability and activity of ceftibuten against various beta-lactamases based on qualitative assessments, quantitative kinetic data, and in vitro susceptibility testing.

Table 1: Qualitative Summary of Ceftibuten Stability against Major Beta-Lactamase Classes

| Ambler Class | Enzyme Type | Stability of Ceftibuten | References |

|---|---|---|---|

| Class A | Broad-Spectrum (e.g., TEM-1, SHV-1) | Generally Stable | [6] |

| Extended-Spectrum (ESBLs) | Stable against CTX-1/TEM-3, SHV-2, SHV-3. Hydrolyzed by SHV-4, SHV-5. | [7][8] | |

| Class B | Metallo-β-Lactamases (MBLs) | Poor substrate; generally stable. | [2] |

| Class C | Chromosomal Cephalosporinases (AmpC) | Generally Unstable; readily hydrolyzed by enzymes from E. cloacae. Poorly hydrolyzed by enzymes from A. baumannii and M. morganii. | [2] |

| Class D | Oxacillinases (OXA) | Stable against common variants (e.g., OXA-1). |[6] |

Table 2: Kinetic Parameters of Ceftibuten with Specific Beta-Lactamases Note: Comprehensive kinetic data for ceftibuten across a wide range of beta-lactamases is limited in publicly available literature. The data below represents key findings.

| Enzyme Source / Type | Ambler Class | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Interpretation | References |

| Enterobacter cloacae 908R | C | Not Reported | 21 | Not Reported | High turnover rate; efficient hydrolysis. | [2] |

| TEM-derived ESBLs | A | Not Reported | Not Reported | Not Reported | Poor substrate compared to cefotaxime. | [2] |

| Acinetobacter baumannii | C | Not Reported | Not Reported | Not Reported | Poor activity against ceftibuten. | [2] |

| Morganella morganii | C | Not Reported | Not Reported | Not Reported | Poor activity against ceftibuten. | [2] |

Table 3: In Vitro Activity (MIC) of Ceftibuten Against Beta-Lactamase-Producing Klebsiella pneumoniae

| Beta-Lactamase Produced | Ceftibuten MIC Range (mg/L) | Interpretation | References |

|---|---|---|---|

| CTX-1, SHV-2, SHV-3 | Low (comparable to wild-type) | Activity is preserved; stable. | [8] |

| SHV-4, SHV-5 | 1 to 8 | Activity is reduced; demonstrates hydrolysis. |[8] |

Experimental Protocols for Assessing Stability

The evaluation of beta-lactamase stability involves a combination of microbiological and biochemical assays designed to measure both the overall effect on bacterial growth and the specific kinetics of enzyme-drug interaction.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This microbiological assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental method for assessing antibacterial potency. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

-

Drug Dilution: Ceftibuten is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: The plates are incubated under standard atmospheric conditions at 35-37°C for 16 to 20 hours.

-

Reading: The MIC is recorded as the lowest concentration of ceftibuten that completely inhibits visible bacterial growth.

Protocol 2: Enzyme Kinetic Parameter Determination

Biochemical assays are used to directly measure the rate of ceftibuten hydrolysis by a purified beta-lactamase enzyme. This allows for the determination of key kinetic parameters (Km and kcat) that define the enzyme's efficiency.

Methodology:

-

Enzyme Purification: The specific beta-lactamase is purified from a bacterial over-expression system.

-

Spectrophotometric Assay: The hydrolysis of the beta-lactam ring of ceftibuten can be monitored by the change in absorbance at a specific UV wavelength. Alternatively, a chromogenic reporter substrate like nitrocefin (B1678963) can be used in competition assays.[9]

-

Initial Rate Measurement: The reaction is initiated by adding a known concentration of the purified enzyme to a solution containing a specific concentration of ceftibuten. The initial velocity (V₀) of the reaction is measured before significant substrate depletion occurs.

-

Data Analysis: This process is repeated across a range of ceftibuten concentrations. The resulting V₀ versus substrate concentration [S] data are plotted and fitted to the Michaelis-Menten equation to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

-

kcat Calculation: The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration used in the assay. The catalytic efficiency is then expressed as kcat/Km.[10]

Clinical Implications and Future Directions

The stability profile of ceftibuten directly influences its clinical applications. Its high stability against many ESBLs produced by Enterobacteriaceae makes it a potentially effective oral agent for urinary tract and respiratory infections caused by these pathogens.[2][11] However, its lability to AmpC beta-lactamases limits its use against organisms that constitutively express or can induce these enzymes, such as Enterobacter, Serratia, and Citrobacter species.[5]

The development of oral beta-lactamase inhibitors offers a path to overcome these resistance mechanisms. The combination of ceftibuten with a broad-spectrum inhibitor like avibactam (B1665839) has been shown to restore its activity against KPC, OXA-48, and AmpC-producing isolates, potentially expanding its clinical utility for treating complicated urinary tract infections.[10]

Conclusion

This compound possesses a significant degree of stability against many clinically important Class A and D beta-lactamases, a characteristic conferred by its unique side-chain chemistry. This stability allows it to remain active against a variety of common pathogens. However, its efficacy is compromised by certain ESBLs (SHV-4, SHV-5) and, most notably, by the Class C AmpC cephalosporinases. For researchers and drug developers, ceftibuten serves as an excellent backbone agent for combination therapies with new beta-lactamase inhibitors, a strategy that holds promise for addressing the ongoing challenge of antimicrobial resistance.

References

- 1. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 2. Ceftibuten stability to active-site serine and metallo-beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftibuten--in-vitro activity against respiratory pathogens, beta-lactamase stability and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ceftibuten: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceftibuten (7432-S, SCH 39720): comparative antimicrobial activity against 4735 clinical isolates, beta-lactamase stability and broth microdilution quality control guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of ceftibuten with extended-spectrum beta-lactamases: a bacteriological and enzymatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Comparative antibacterial activity of ceftibuten (SH 39 720) against 150 K. pneumoniae strains producing different beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nitrocefin.com [nitrocefin.com]

- 10. researchgate.net [researchgate.net]

- 11. Ceftibuten and bactericidal kinetics. Comparative in vitro activity against Enterobacteriaceae producing extended spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Ceftibuten Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive initial investigation into the antibacterial spectrum of ceftibuten (B193870) hydrate (B1144303). It is designed to offer researchers, scientists, and drug development professionals a detailed overview of ceftibuten's in vitro activity, the methodologies used to determine its efficacy, and its mechanism of action.

Introduction to Ceftibuten Hydrate

Ceftibuten is an orally administered, third-generation cephalosporin (B10832234) antibiotic.[1][2] It exhibits potent bactericidal activity against a wide range of Gram-negative pathogens, primarily by inhibiting the synthesis of the bacterial cell wall.[2][3] A key characteristic of ceftibuten is its notable stability in the presence of many plasmid-mediated β-lactamases, which are enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][2]

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ceftibuten has been extensively studied against a variety of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftibuten against Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae (including β-lactamase positive strains) | ≤0.13 | 0.06 - 2 |

| Moraxella catarrhalis (including β-lactamase positive strains) | 0.25 | 0.25 - 4 |

| Escherichia coli | ≤0.13 | ≤0.25 |

| Klebsiella pneumoniae | 0.03 | 0.06 |

| Proteus mirabilis | 0.03 | 0.06 |

| Salmonella spp. | ≤0.13 | N/A |

| Shigella spp. | ≤0.13 | N/A |

| Yersinia enterocolitica | ≤0.13 | N/A |

| Neisseria gonorrhoeae | N/A | 0.015 - 0.5 |

| Enterobacteriaceae (overall) | N/A | ≤0.25 |

Note: Data compiled from multiple sources.[1][2][4][5][6] N/A indicates that specific data was not available in the reviewed sources.

Table 2: In Vitro Activity of Ceftibuten against Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | N/A | 4 |

| Streptococcus pyogenes (Group A β-hemolytic) | N/A | N/A |

| Streptococci (β-hemolytic, Serogroups A, C, G) | N/A | 4 |

Note: Data compiled from multiple sources.[1][2][5] Ceftibuten generally shows reduced activity against Gram-positive organisms compared to Gram-negative ones. It is not active against Staphylococcus spp. and enterococci.[1][5] N/A indicates that specific data was not available in the reviewed sources.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftibuten exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located within the bacterial cell wall. These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity. By binding to PBPs, ceftibuten blocks the transpeptidation step in peptidoglycan synthesis. This disruption leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual cell death.

Caption: Mechanism of ceftibuten action.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar (B569324) dilution, with protocols established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (based on CLSI guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

a. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of this compound of known concentration.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Bacterial Inoculum: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.

-

Microtiter Plates: Use sterile 96-well microtiter plates.

b. Experimental Procedure:

-

Serial Dilutions: Perform serial twofold dilutions of the ceftibuten stock solution in CAMHB directly in the microtiter plate wells to achieve a range of concentrations.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well containing the antimicrobial dilutions to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

Agar Dilution Method (based on EUCAST guidelines)

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

a. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of this compound.

-

Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension.

b. Experimental Procedure:

-

Plate Preparation: Prepare a series of agar plates, each containing a specific concentration of ceftibuten. This is done by adding a defined volume of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized suspension of the test bacteria. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of ceftibuten that inhibits the visible growth of the bacteria on the agar.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound demonstrates a potent in vitro antibacterial spectrum, particularly against common Gram-negative pathogens, including many β-lactamase-producing strains. Its efficacy is rooted in its ability to disrupt bacterial cell wall synthesis. The standardized methodologies outlined provide a robust framework for the continued evaluation of its antibacterial properties. This technical guide serves as a foundational resource for professionals engaged in the research and development of antibacterial agents.

References

- 1. Ceftibuten: a review of antimicrobial activity, spectrum and other microbiologic features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of ceftibuten, a new oral third generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of ceftibuten-avibactam against a global collection of Enterobacterales from patients with urinary tract infections (2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative antimicrobial spectrum and activity of ceftibuten against clinical isolates from West Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of ceftibuten against Haemophilus influenzae and Branhamella catarhallis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Ceftibuten Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial activity of ceftibuten (B193870) hydrate (B1144303), a third-generation oral cephalosporin. The methodologies outlined below adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and are intended for use in research and drug development settings.

Overview of Ceftibuten's Antibacterial Spectrum

Ceftibuten demonstrates potent in vitro activity against a wide range of Gram-negative bacteria, particularly members of the Enterobacteriaceae family. It is also effective against Haemophilus influenzae and Moraxella catarrhalis. Its activity against Gram-positive organisms is more limited, though it does show efficacy against penicillin-susceptible Streptococcus pneumoniae and Streptococcus pyogenes. Ceftibuten exhibits notable stability against many common beta-lactamases produced by Gram-negative bacteria.

Key Methodologies for Susceptibility Testing

The following sections detail the standardized methods for determining the in vitro susceptibility of bacteria to ceftibuten hydrate: Broth Microdilution, Agar (B569324) Dilution, and Disk Diffusion.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound that prevents the visible growth of a bacterium in a liquid medium.

Experimental Protocol:

-

Preparation of Ceftibuten Stock Solution:

-

Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to a known concentration (e.g., 1000 µg/mL).

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

-

Preparation of Microdilution Plates:

-

Using a multichannel pipette, perform serial two-fold dilutions of the ceftibuten stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in 96-well microtiter plates.

-

The final volume in each well should be 50 µL, with ceftibuten concentrations typically ranging from 0.015 to 128 µg/mL.

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth) on each plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

-

Workflow for Broth Microdilution:

Application Note: Quantification of Ceftibuten Hydrate in Bulk and Pharmaceutical Dosage Forms using a Stability-Indicating RP-HPLC Method

Introduction

Ceftibuten (B193870) is a third-generation oral cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections, including acute bacterial exacerbations of chronic bronchitis, otitis media, and pharyngitis.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3][4] As a dihydrate, its stability and accurate quantification are critical for ensuring the safety and efficacy of its pharmaceutical formulations.[2][5] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of ceftibuten hydrate (B1144303) in both bulk drug substance and capsule dosage forms. The method is simple, accurate, and reproducible, making it suitable for routine quality control and research applications.

Physicochemical Properties of Ceftibuten Hydrate

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.

| Property | Value | Reference |

| Chemical Name | (6R, 7R)-7-([(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |

| Molecular Formula | C₁₅H₁₄N₄O₆S₂ · xH₂O | [3][6] |

| Molecular Weight | 410.42 g/mol (anhydrous basis) | |

| Appearance | White to pale yellow crystalline powder | [3][7] |

| Solubility | Soluble in DMSO, practically insoluble in water, methanol, and ethanol.[3][7] | |

| UV Maximum (λmax) | 262 nm | [8][9][10][11][12] |

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using RP-HPLC.

1. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Waters Alliance-LC (Binary pump) or equivalent |

| Detector | UV-Vis Detector |

| Software | Empower 2 or equivalent |

| Column | YMC ODS-A C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile (B52724) : Ammonium (B1175870) Acetate (B1210297) Buffer (pH 6.8) (10:90 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 262 nm |

| Run Time | 15 minutes |

2. Preparation of Solutions

-

Ammonium Acetate Buffer (pH 6.8): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to obtain a desired buffer concentration and adjust the pH to 6.8 using a suitable acid or base.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared ammonium acetate buffer in a 10:90 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask. Sonicate for 15 minutes to ensure complete dissolution and make up the volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 50-150 µg/mL.[9]

-

Sample Preparation (Capsule Dosage Form):

-

Weigh and finely powder the contents of not fewer than 20 capsules.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of ceftibuten and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

-

3. Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.

| Parameter | Acceptance Criteria |

| System Suitability | |

| USP Plate Count | NLT 6000 |

| USP Tailing Factor | NMT 2.0 |

| %RSD for Peak Areas | NMT 2.0% |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Precision | |

| Repeatability (%RSD) | ≤ 2.0% |

| Intermediate Precision (%RSD) | ≤ 2.0% |

| Accuracy | |

| % Recovery | 98.0% - 102.0% |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

| Specificity | No interference from blank or placebo at the retention time of the ceftibuten peak. |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the quantification of this compound.

Caption: Workflow for this compound Quantification by RP-HPLC.

Results and Discussion

A typical chromatogram for the standard solution of this compound using the described method shows a well-resolved peak at a retention time of approximately 8.3 minutes.[9] The method demonstrates excellent linearity over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (%RSD), is typically less than 2.0% for both repeatability and intermediate precision, indicating high reproducibility. The accuracy, determined by the recovery of spiked samples, is within the acceptable range of 98.0% to 102.0%.[9] The specificity of the method is confirmed by the absence of any interfering peaks from the blank and placebo at the retention time of ceftibuten.

The RP-HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in bulk drug substance and pharmaceutical capsule formulations. The method is simple, rapid, precise, and accurate, making it an ideal tool for routine quality control analysis and stability studies in the pharmaceutical industry. The use of a common C18 column and a simple mobile phase composition also makes this method cost-effective and easy to implement in most analytical laboratories.

References

- 1. ijpra.com [ijpra.com]

- 2. Ceftibuten Dihydrate | C15H18N4O8S2 | CID 5282241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Ceftibuten dihydrate | 118081-34-8 [amp.chemicalbook.com]

- 5. US5599557A - Stable hydrated cephalosporin dry powder for oral suspension formulation - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HPLC assay method for ceftibuten in plasma and its application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]

- 12. Ceftibuten (hydrate) | CAS 118081-34-8 | Cayman Chemical | Biomol.com [biomol.com]

Application Notes and Protocols for Ceftibuten Hydrate in Microbiology Susceptibility Testing (MIC Determination)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftibuten (B193870) is a third-generation oral cephalosporin (B10832234) antibiotic that demonstrates a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis.[2] Notably, ceftibuten exhibits stability in the presence of many plasmid-mediated β-lactamases.[2] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ceftibuten hydrate (B1144303) using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), and include interpretive criteria from both CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Ceftibuten MIC Breakpoints for Enterobacterales (Uncomplicated Urinary Tract Infections Only)

| Standardization Body | Susceptible (S) | Intermediate (I) | Resistant (R) |

| CLSI | ≤ 8 µg/mL | 16 µg/mL | ≥ 32 µg/mL |

| EUCAST | ≤ 1 µg/mL | - | > 1 µg/mL |

Data sourced from CLSI and EUCAST guidelines.[3][4]

Table 2: Quality Control (QC) Ranges for Ceftibuten MIC Determination

| QC Strain | ATCC Number | Ceftibuten MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.12 - 0.5 |

| Klebsiella pneumoniae | ATCC 700603 | 0.25 - 1 |

| Klebsiella pneumoniae | ATCC BAA-1705 | 4 - 32 |

| Klebsiella pneumoniae | ATCC BAA-2814 | 8 - 32 |

Data sourced from CLSI M100 documentation.[5]

Table 3: Representative Ceftibuten MIC50 and MIC90 Values for Selected Pathogens

| Organism | Number of Isolates | Ceftibuten MIC50 (µg/mL) | Ceftibuten MIC90 (µg/mL) |

| Wild-Type Enterobacterales | - | ≤0.03 | 0.5 |

| ESBL-producing Enterobacterales | 645 | - | >64 |

| Escherichia coli | - | 0.015 - 8 | - |

| Haemophilus influenzae | - | 0.015 - 1 | - |

| Moraxella catarrhalis | - | 0.25 | - |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 4 | - |

| Streptococcus spp. | - | 0.5 - 1 | - |

Note: Much of the recent surveillance data focuses on Ceftibuten in combination with avibactam. The data presented here is for Ceftibuten alone and is compiled from various sources.[1][2][6]

Experimental Protocols

Preparation of Ceftibuten Hydrate Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][7]

-

Solvent Selection: Use sterile, molecular biology grade DMSO.

-

Stock Concentration: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. This high concentration allows for serial dilutions to cover a wide range of MIC values.

-

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile tube, dissolve the powder in the appropriate volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Broth Microdilution MIC Assay Protocol (adapted from CLSI M07)

This protocol outlines the determination of the MIC of this compound against rapidly growing aerobic bacteria.

Materials:

-

This compound stock solution (1280 µg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile diluents (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Plate Preparation:

-

Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

-

-

Serial Dilution of Ceftibuten:

-

Add 50 µL of the 1280 µg/mL ceftibuten stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL and a concentration of 640 µg/mL.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution across the plate to achieve the desired concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL). Discard 50 µL from the last well in the dilution series.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including the growth control well.

-

The final volume in each well will be 100 µL.

-

Include a sterility control well (100 µL of uninoculated CAMHB) and a growth control well (50 µL CAMHB + 50 µL inoculum, no antibiotic).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of ceftibuten that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity. The sterility control well should remain clear.

-

Interpret the MIC value according to the breakpoints provided in Table 1 to classify the isolate as susceptible, intermediate, or resistant.

-

Visualizations

Caption: Workflow for MIC determination of this compound.

Caption: Logic for interpreting Ceftibuten MIC results.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. toku-e.com [toku-e.com]

- 3. scribd.com [scribd.com]

- 4. Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the United States (2022–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Ceftibuten-Avibactam against β-Lactamase-Positive Enterobacterales from the ATLAS Global Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

preparation of ceftibuten hydrate stock solutions for laboratory use

Application Note: Preparation of Ceftibuten (B193870) Hydrate (B1144303) Stock Solutions

Introduction

Ceftibuten is a third-generation oral cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria.[1][2][3] It demonstrates significant stability against many β-lactamases, the enzymes responsible for bacterial resistance to β-lactam antibiotics.[1][4][5] The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][4][6] In a laboratory setting, ceftibuten is used for antimicrobial susceptibility testing, studies on antimicrobial resistance mechanisms, and as a selection agent in cell culture.[1] This document provides detailed protocols for the preparation, sterilization, and storage of ceftibuten hydrate stock solutions for research use.

Physicochemical Properties

Ceftibuten is typically supplied as a dihydrate, a white to pale yellow crystalline powder.[1][7][8] Understanding its solubility and stability is critical for preparing accurate and effective stock solutions.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL | |

| Dimethylformamide (DMF) | ~2 mg/mL | [7] |

| Water | >5 mg/mL (Slightly Soluble) | [6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.1 mg/mL | [7] |

Table 2: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [7] |

| Crystalline Solid | 2-8°C | Stable, keep desiccated | [6][9] |

| DMSO Stock Solution | -80°C | Up to 1 year | [10] |

| Aqueous Solution (PBS, pH 7.2) | 2-8°C | Not recommended for more than one day | [7] |

| Reconstituted Oral Suspension | 2-8°C (Refrigerator) | Discard after 14 days | [11] |

Experimental Protocols

Safety Precautions:

-

This compound should be handled as a potentially hazardous material.[7]

-

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mg/mL)

This protocol is suitable for preparing a concentrated stock that can be diluted into culture media or aqueous buffers for final use. The small volume of DMSO in the final working solution is typically insignificant for most biological experiments.[7]

Materials:

-

This compound powder (CAS No: 118081-34-8 or 97519-39-6)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PTFE)

-

Sterile syringes

Procedure:

-

Calculation: Determine the required mass of this compound based on the desired final concentration and volume. Note that the molecular weight can be for the anhydrous (410.42 g/mol ) or dihydrate (446.46 g/mol ) form; use the value provided by the supplier for molar calculations.[7]

-

Example for 10 mL of a 50 mg/mL stock: Mass = 50 mg/mL * 10 mL = 500 mg.

-

-

Weighing: Tare a sterile conical tube on the analytical balance. Aseptically weigh the calculated amount of this compound powder directly into the tube.

-

Dissolution: Add the required volume of sterile DMSO to the tube. For the example, add 10 mL of DMSO.

-

Mixing: Cap the tube securely and vortex at medium speed until the powder is completely dissolved. Gentle warming in a water bath (≤37°C) or sonication can aid dissolution if necessary.[10]

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter-sterilize the solution into a new, sterile polypropylene tube. This step is crucial for applications in cell culture or microbiology.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, date, and initials. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Stock Solution in PBS (e.g., 0.1 mg/mL)

This protocol is used when an organic solvent-free solution is required. Due to the low solubility and stability of ceftibuten in aqueous buffers, this solution should be prepared fresh before each use.[7]

Materials:

-

This compound powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile conical-bottom polypropylene tubes

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile syringe filter (0.22 µm pore size, e.g., PES or PVDF)

-

Sterile syringes

Procedure:

-

Calculation: Determine the required mass of this compound.

-

Example for 10 mL of a 0.1 mg/mL solution: Mass = 0.1 mg/mL * 10 mL = 1 mg.

-

-

Weighing: Aseptically weigh 1 mg of this compound powder into a sterile conical tube.

-

Dissolution: Add 10 mL of sterile PBS (pH 7.2) to the tube.

-

Mixing: Cap the tube and vortex thoroughly. Ceftibuten has limited solubility in PBS, so ensure maximum dissolution is achieved. Some particulate may remain if the solubility limit is exceeded.

-

Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube to remove any undissolved particles and ensure sterility.

-

Usage: Use the freshly prepared aqueous solution immediately. Storage is not recommended for more than one day at 2-8°C.[7]

Visualization of Experimental Workflow

Caption: Workflow for preparing this compound stock solutions.

References